![molecular formula C10H16N2O B2666779 N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine CAS No. 1187160-91-3](/img/structure/B2666779.png)
N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine
Overview
Description
N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine is a chemical compound with a unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine typically involves the reaction of 8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-one with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine has shown promise in several areas:
Neurotransmitter Receptor Interaction
Research indicates that this compound may act as a selective ligand for dopaminergic and adrenergic receptors, influencing neurotransmitter release and uptake mechanisms critical in neurological processes . This interaction is particularly relevant for conditions such as depression and anxiety, where modulation of these pathways can have therapeutic benefits.
Opioid Receptor Modulation
Studies have explored the structure-activity relationship (SAR) of related bicyclic compounds, revealing that modifications can lead to increased selectivity for kappa opioid receptors . This suggests potential applications in pain management and addiction therapies.
Therapeutic Potential
The therapeutic applications of this compound include:
- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating various neurological disorders.
- Pain Management : As a selective kappa opioid receptor antagonist, it could be developed into a treatment for chronic pain without the addictive properties associated with traditional opioids .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Cocaine Analogues : Research on tropane analogs has demonstrated that modifications can lead to compounds with longer action times on dopamine transporters, suggesting a pathway for developing medications with reduced abuse potential .
- Opioid Selectivity : A study modifying pendant N-substituents showed that certain analogs exhibited greater selectivity for opioid receptors, which could inform the design of safer pain medications .
Mechanism of Action
The mechanism of action of N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-one
- 8-propyl-8-azabicyclo[3.2.1]octan-3-ol
- 8-oxa-3-azabicyclo[3.2.1]octane
Uniqueness
N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine is unique due to its specific structure and the presence of the hydroxylamine functional group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-{8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene}hydroxylamine is a compound with significant potential in medicinal chemistry, particularly due to its interactions with neurotransmitter systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be classified as a bicyclic amine, specifically an azabicycloalkane. Its structure features a cyclopropyl group and a nitrogen atom within a bridged ring system, which is characteristic of this class of compounds. The empirical formula for this compound is with a molecular weight of approximately 165.23 g/mol .
Research indicates that this compound may function primarily as a selective ligand for neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways. It has been shown to inhibit the reuptake of monoamines such as serotonin, norepinephrine, and dopamine in vitro . This inhibition is crucial for the modulation of mood and cognitive functions.
Pharmacological Applications
The compound's biological activity suggests several therapeutic applications:
- Antidepressant Effects : By inhibiting the reuptake of serotonin and norepinephrine, it may alleviate symptoms of depression.
- Anxiolytic Properties : Its action on adrenergic receptors could help in managing anxiety disorders.
- Potential Treatment for ADHD : The modulation of neurotransmitter systems may provide benefits in attention deficit hyperactivity disorder (ADHD) management.
Case Studies and Research Findings
- Dopamine D2-like Receptor Ligands : A study explored structure–activity relationships (SAR) for compounds related to this compound, revealing its potential as a dopamine D2-like receptor ligand with promising binding affinities .
- Neurotransmitter Reuptake Inhibition : In vitro studies demonstrated that derivatives of this compound significantly inhibited the reuptake of serotonin and norepinephrine, which are critical in treating mood disorders .
Data Table: Biological Activity Summary
Biological Activity | Mechanism | Potential Application |
---|---|---|
Monoamine Reuptake Inhibition | Interaction with serotonin and norepinephrine transporters | Antidepressant |
Dopaminergic Modulation | Selective binding to D2-like receptors | Anxiolytic |
Adrenergic Influence | Modulation of adrenergic signaling | ADHD treatment |
Properties
IUPAC Name |
N-(8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c13-11-7-5-9-3-4-10(6-7)12(9)8-1-2-8/h8-10,13H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETQFRXJXPASQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3CCC2CC(=NO)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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